molecular formula C9H9BrO2 B3080297 2-(4-Bromo-3-methylphenoxy)acetaldehyde CAS No. 1082820-79-8

2-(4-Bromo-3-methylphenoxy)acetaldehyde

Cat. No.: B3080297
CAS No.: 1082820-79-8
M. Wt: 229.07 g/mol
InChI Key: LQZCZHBWTMZWMW-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol. This compound features a bromo-substituted phenoxy group attached to an acetaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)acetaldehyde typically involves the reaction of 4-bromo-3-methylphenol with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of chloroacetaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Commonly used solvents include ethanol and methanol, while catalysts like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 2-(4-Bromo-3-methylphenoxy)acetic acid.

    Reduction: 2-(4-Bromo-3-methylphenoxy)ethanol.

    Substitution: 2-(4-Amino-3-methylphenoxy)acetaldehyde.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)acetaldehyde has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the bromo-substituted phenoxy group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)acetaldehyde
  • 2-(4-Fluoro-3-methylphenoxy)acetaldehyde
  • 2-(4-Iodo-3-methylphenoxy)acetaldehyde

Uniqueness

2-(4-Bromo-3-methylphenoxy)acetaldehyde is unique due to the presence of the bromo substituent, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZCZHBWTMZWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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